molecular formula C4H2Br2O B1626847 2,4-Dibromofuran CAS No. 32460-06-3

2,4-Dibromofuran

Cat. No. B1626847
CAS RN: 32460-06-3
M. Wt: 225.87 g/mol
InChI Key: ZBZNCJRCPCNHQL-UHFFFAOYSA-N
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Description

2,4-Dibromofuran is a chemical compound with the molecular formula C4H2Br2O and a molecular weight of 225.87 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,4-Dibromofuran consists of a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen atom) with bromine atoms attached to the 2nd and 4th carbon atoms .

Scientific Research Applications

Environmental Impact and Toxicology

2,4-Dibromofuran, primarily known for its use as a herbicide, has been the subject of extensive research to understand its environmental impact and toxicology. The compound is known to reach natural environments either directly or indirectly through agricultural and urban activities. Studies have shown that 2,4-Dibromofuran has potential lethal effects on non-target organisms, including aquatic species and other forms of wildlife. These studies emphasize the need for local mitigation strategies to prevent the entry of this compound into the environment, as well as further research to understand its low-level continuous exposure impacts (Zuanazzi et al., 2020; Islam et al., 2017).

Risk Assessment and Epidemiology

Epidemiological studies have explored the association between 2,4-Dibromofuran exposure and the risk of diseases like non-Hodgkin lymphoma. These studies, while finding an association in high-exposure groups, also note the inconsistency and controversy surrounding the results. The importance of considering exposure levels in understanding the risks associated with 2,4-Dibromofuran has been highlighted, suggesting that high exposure to the herbicide may lead to increased risks, necessitating more rigorous risk assessment and management practices (Smith et al., 2017).

Herbicide Behavior and Microbial Biodegradation

Research has delved into the behavior of 2,4-Dibromofuran in agricultural environments and the role of microorganisms in its biodegradation. This herbicide, predominantly used in crops like rice, wheat, sorghum, and sugar cane, can cause environmental damage if used indiscriminately. Studies focus on the degradation metabolites of 2,4-Dibromofuran and the remediation processes carried out by microorganisms, highlighting the need for sustainable practices to mitigate pollution and protect population health (Magnoli et al., 2020).

Health Impact and Exposure Assessment

The impact of 2,4-Dibromofuran on human health has also been a significant area of research. Studies have assessed the levels of exposure among different population groups, including farm applicators and the general public, to understand the potential health risks. These assessments are crucial in ensuring that current exposure levels are within safe limits and in formulating regulations and policies to protect the population from the adverse effects of 2,4-Dibromofuran (Burns & Swaen, 2012).

Safety And Hazards

Safety data sheets indicate that 2,4-Dibromofuran should be handled with care. It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. In case of accidental ingestion or contact, immediate medical attention is recommended .

Future Directions

While specific future directions for 2,4-Dibromofuran are not available, bromofurans in general are of interest in the field of organic chemistry due to their reactivity. They are often used in research and development for the synthesis of complex organic molecules .

properties

IUPAC Name

2,4-dibromofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O/c5-3-1-4(6)7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZNCJRCPCNHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503020
Record name 2,4-Dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromofuran

CAS RN

32460-06-3
Record name 2,4-Dibromofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Garcia, F Schoenebeck, CY Legault… - Journal of the …, 2009 - ACS Publications
Selectivity of the palladium-catalyzed cross-coupling reactions of heterocycles bearing multiple identical halogens is mainly determined by the relative ease of oxidative addition. This is …
Number of citations: 161 pubs.acs.org
AB CHO - Elsevier
Publisher Summary Furan-containing molecules are found in both natural products and pharmaceuticals. At one time, furfural was produced in great quantities from corncobs. Perillene, …
Number of citations: 0 www.sciencedirect.com
KM Shea - Tetrahedron Organic Chemistry Series, 2007 - Elsevier
Publisher Summary Furan-containing molecules are found in both natural products and pharmaceuticals. At one time, furfural was produced in great quantities from corncobs. Perillene, …
Number of citations: 2 www.sciencedirect.com
KS Yeung - Metalation of azoles and related five-membered ring …, 2012 - Springer
This chapter reviews the significant developments in the metalation of furans and benzofurans and applications of the resulting metalated species in the past decade. New and …
Number of citations: 39 link.springer.com
JV Ruppel - Heterocyclic Chemistry in Drug Discovery - ndl.ethernet.edu.et
Furan is a colorless, water-insoluble liquid with a boiling point of 31 C and is described as having a pleasant odor. Polymerization of furan occurs readily at room temperature but can be …
Number of citations: 0 ndl.ethernet.edu.et
ASA Mahal - 2010 - rosdok.uni-rostock.de
Suzuki coupling reactions of the bis (triflate) of alizarin afforded 1, 2-diarylanthraquinones. The reaction of the bis (triflate) with 1 equivalent of arylboronic acids proceeded with very …
Number of citations: 4 rosdok.uni-rostock.de
T Masuda, J Arase, Y Inagaki, M Kawahata… - Crystal Growth & …, 2016 - ACS Publications
Three-dimensional arrays of dipolar rotors were constructed as single crystals of molecular gyrotops, which are macrocage molecules with a bridged dipolar rotor. In this study, we …
Number of citations: 29 pubs.acs.org

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